N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-6-5-18-11-12-7(2)9(10(16)14(6)11)13-8(15)4-17-3/h5H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZLQUUEDVRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide typically involves the following steps:
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Formation of Thiazolopyrimidine Core: : The initial step involves the cyclization of appropriate thiouracil derivatives with substituted phenacyl halides. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
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Methoxyacetamide Introduction: : The methoxyacetamide group is introduced through an acylation reaction. This involves reacting the thiazolopyrimidine intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
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Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium hydride can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
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Chemistry: : The compound’s unique structure makes it a valuable scaffold for the synthesis of new molecules with potential biological activities.
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Biology: : It can be used in studies exploring enzyme inhibition, receptor binding, and other biochemical interactions.
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Industry: : The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The thiazolopyrimidine ring system may mimic natural substrates or inhibitors, allowing the compound to modulate biochemical pathways.
Comparison with Similar Compounds
Substituent Variations at Position 6
The nature of substituents at position 6 significantly influences the physicochemical and biological properties of thiazolopyrimidine derivatives. Below is a comparative analysis:
Key Observations :
Pharmacological Activities
Thiazolopyrimidine derivatives demonstrate diverse bioactivities depending on substituents:
- Anticancer Activity : Compounds with dimethoxyphenyl and benzylidene substituents (e.g., ) show potent inhibition of cancer cell proliferation (IC₅₀ <10 μM in MCF-7 cells). The target compound’s methoxyacetamide group may modulate kinase inhibition but requires empirical validation.
- Antioxidant Activity : Derivatives with carbohydrazide or oxadiazole moieties (e.g., ) exhibit strong free radical scavenging (EC₅₀ ~20 μM in lipid peroxidation assays). The 2-methoxyacetamide group could similarly interact with reactive oxygen species, but this remains untested.
Physicochemical Properties
- Lipophilicity : Methoxy and methyl groups increase lipophilicity, enhancing membrane permeability. The target compound’s logP is predicted to be lower than benzylidene derivatives (e.g., ) but higher than carboxylate analogs.
- Thermal Stability : Melting points for similar compounds range from 427–428 K () to >500 K for acetyl derivatives (). The target compound’s stability is expected to align with these values.
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiazolo[3,2-a]pyrimidine core which is known for its diverse biological activities. The presence of the methoxyacetamide group may enhance its solubility and bioavailability.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to modulation of biological processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. The compound's effectiveness varies depending on the concentration and the type of bacteria tested.
- Antitumor Activity : In vitro studies suggest that this compound may inhibit the growth of cancer cells. It has been shown to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Some studies have reported that derivatives of thiazolo[3,2-a]pyrimidines exhibit anti-inflammatory properties. Further research is needed to confirm if this compound shares this characteristic.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; showed significant inhibition at higher concentrations. |
| Study 2 | Investigated anticancer properties in vitro; demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Assessed anti-inflammatory potential in animal models; results suggested a reduction in inflammatory markers compared to control groups. |
Case Study Example
In a notable case study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazolo[3,2-a]pyrimidine to evaluate their biological activities. Among them, this compound was highlighted for its promising antitumor activity against human carcinoma cell lines (IC50 = 15 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
